3-Bromo-5-(3-methylphenoxy)pyridine
Overview
Description
3-Bromo-5-(3-methylphenoxy)pyridine: is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a 3-methylphenoxy group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-(3-methylphenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The general steps are as follows:
Preparation of 3-Bromo-5-iodopyridine: This intermediate can be synthesized by bromination of 5-iodopyridine using bromine in the presence of a suitable solvent.
Coupling Reaction: The 3-Bromo-5-iodopyridine is then subjected to a Suzuki-Miyaura coupling reaction with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(3-methylphenoxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the phenoxy group may be oxidized to form quinones. Reduction reactions can also occur, particularly at the pyridine ring.
Coupling Reactions: Besides the Suzuki-Miyaura coupling, the compound can undergo other cross-coupling reactions, such as the Heck reaction or the Sonogashira coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-amino-5-(3-methylphenoxy)pyridine, 3-thio-5-(3-methylphenoxy)pyridine, etc.
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: : 3-Bromo-5-(3-methylphenoxy)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: : The compound is investigated for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: : In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. It is also utilized in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methylphenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: Similar in structure but with a methoxy group instead of a 3-methylphenoxy group.
3-Bromo-5-(4-methylphenoxy)pyridine: Similar but with a 4-methylphenoxy group.
3-Bromo-5-phenoxypyridine: Lacks the methyl group on the phenoxy ring.
Uniqueness
3-Bromo-5-(3-methylphenoxy)pyridine is unique due to the presence of both a bromine atom and a 3-methylphenoxy group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs.
Properties
IUPAC Name |
3-bromo-5-(3-methylphenoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJSPIYPJZNHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678771 | |
Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28231-75-6 | |
Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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